An In-Depth Technical Guide to 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, a unique heterocyclic compound featuring a spiro-hydantoin scaffold. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and computational predictions to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The guide covers the compound's chemical structure, predicted physicochemical properties, potential synthetic routes, and prospective biological activities based on the established pharmacology of related spiro-hydantoin and oxaspiro compounds.
Introduction: The Significance of Spiro-Hydantoin Scaffolds in Medicinal Chemistry
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, often leading to improved target selectivity and better physicochemical properties. The spiro-hydantoin moiety, in particular, is a privileged scaffold found in a number of biologically active molecules. The rigid structure of the spiro-hydantoin system can enhance binding affinity to biological targets and improve metabolic stability, making it an attractive starting point for the development of novel therapeutics. Derivatives of this scaffold have shown a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects. This guide focuses on the specific oxa-analogue, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, exploring its chemical identity and potential as a building block in drug development.
Chemical Structure and Identification
7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with a molecular weight of 156.14 g/mol and the molecular formula C₆H₈N₂O₃.[1] Its structure consists of a hydantoin ring fused to a tetrahydrofuran ring at a spiro-carbon atom.
Systematic Name: 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS Number: 81866-98-0[1][2] Molecular Formula: C₆H₈N₂O₃[1][3] Molecular Weight: 156.14 g/mol [1]
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| XlogP | -1.2 | PubChemLite[3] |
| Monoisotopic Mass | 156.0535 Da | PubChemLite[3] |
| Polar Surface Area | 61.9 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 0 |
Note: Values for Polar Surface Area, Hydrogen Bond Donors, and Hydrogen Bond Acceptors are calculated based on the chemical structure.
Synthesis and Reactivity
General Synthetic Approach: The Bucherer-Bergs Reaction
A common and efficient method for the synthesis of spiro-hydantoins is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction typically involves a ketone, an ammonium salt (like ammonium carbonate), and a cyanide source (like potassium cyanide). For the synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, the likely starting ketone would be tetrahydrofuran-3-one.
The proposed, though not experimentally verified, reaction scheme is as follows:
Caption: Proposed synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione via the Bucherer-Bergs reaction.
Experimental Protocol (Hypothetical):
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To a solution of tetrahydrofuran-3-one in a mixture of ethanol and water, add ammonium carbonate and potassium cyanide.
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Heat the reaction mixture under reflux for several hours.
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Monitor the reaction progress by thin-layer chromatography.
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Upon completion, cool the reaction mixture and acidify with a mineral acid to precipitate the crude product.
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Filter the precipitate, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
Reactivity Profile
The reactivity of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is expected to be influenced by the functional groups present in its structure:
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Hydantoin Ring: The two amide protons on the hydantoin ring are acidic and can be deprotonated with a suitable base. This allows for N-alkylation or N-acylation, providing a convenient handle for further chemical modification and the generation of a library of derivatives.
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Carbonyl Groups: The carbonyl groups can undergo nucleophilic attack, although the cyclic nature of the hydantoin ring makes them less reactive than acyclic carbonyls.
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Ether Linkage: The tetrahydrofuran ring contains an ether linkage which is generally stable but can be cleaved under harsh acidic conditions.
Potential Applications in Drug Development
While no specific biological activities have been reported for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione itself, the broader class of spiro-hydantoin and oxaspiro compounds has shown promise in several therapeutic areas.
Central Nervous System (CNS) Disorders
The hydantoin core is a well-known pharmacophore in several anticonvulsant drugs (e.g., phenytoin). The rigid spirocyclic nature of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione could lead to derivatives with enhanced selectivity for specific ion channels or receptors in the CNS.
Anticancer Activity
Several spiro-oxindole and spiro-hydantoin derivatives have demonstrated potent anticancer activity. These compounds can act through various mechanisms, including the inhibition of kinases, modulation of signaling pathways, and induction of apoptosis. The unique three-dimensional shape of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione could allow it to bind to novel pockets on protein targets relevant to cancer.
Antimicrobial Agents
Some heterocyclic spiro compounds have been reported to possess antibacterial and antifungal properties. The combination of the hydantoin and tetrahydrofuran rings in 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione may lead to derivatives with novel antimicrobial mechanisms.
Analytical and Spectroscopic Characterization (Predicted)
The structural confirmation of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione would rely on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the tetrahydrofuran ring and the N-H protons of the hydantoin ring. The chemical shifts and coupling patterns would be characteristic of the spirocyclic system.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the hydantoin ring, the spiro-carbon, and the methylene carbons of the tetrahydrofuran ring.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200 cm⁻¹) and the C=O stretching vibrations (around 1710-1780 cm⁻¹) of the hydantoin ring, as well as C-O-C stretching of the ether linkage.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Predicted collision cross-section values for various adducts are available.[3]
Safety and Handling
Based on hazard classifications for related compounds, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione should be handled with care in a laboratory setting. It is predicted to be a skin and eye irritant and may cause respiratory irritation.
General Handling Precautions:
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Use in a well-ventilated area or a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
Conclusion and Future Directions
7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione represents an intriguing, yet underexplored, chemical entity with potential applications in drug discovery. Its spiro-hydantoin scaffold is a promising starting point for the design of novel therapeutic agents. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure, predicted properties, and the known pharmacology of related compounds.
Future research efforts should focus on:
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Developing and optimizing a reliable synthetic protocol for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
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Conducting a thorough experimental characterization of its physicochemical and spectroscopic properties.
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Synthesizing a library of derivatives to explore the structure-activity relationship (SAR).
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Screening the parent compound and its derivatives for biological activity in various therapeutic areas, particularly in CNS disorders and oncology.
The insights provided in this guide are intended to stimulate further investigation into this promising chemical scaffold and accelerate the discovery of new and effective medicines.
References
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NextSDS. (n.d.). 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
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PubChemLite. (n.d.). 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
